4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine
Description
4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C16H20N4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C16H20N4OS/c1-11-9-17-6-4-14(11)21-13-5-7-20(10-13)15-8-12(2)18-16(19-15)22-3/h4,6,8-9,13H,5,7,10H2,1-3H3 |
InChI Key |
XQFMQKPIWAMUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(C2)OC3=C(C=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of various organic materials and intermediates.
Mechanism of Action
The mechanism of action of 4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
6-Chloropyrimidine derivatives: Used as intermediates in the synthesis of various pharmaceuticals.
4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
